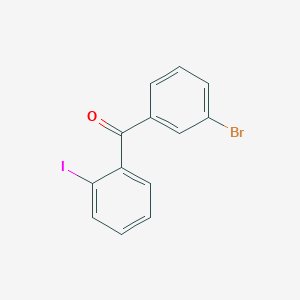

3'-Bromo-2-iodobenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated and iodinated aromatic compounds can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene . Another approach is the palladium-catalyzed carbonylation of 2-bromophenols and epoxides to produce 2,3-dihydrobenzodioxepinones , or the palladium/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes . Additionally, the synthesis of 3-bromo-2-phenylbenzofuran through Sonogashira cross-coupling reaction and cyclization from 2-iodophenol has been reported with a high overall yield .

Molecular Structure Analysis

The molecular structure of brominated and iodinated compounds can be complex, with the potential for polymorphism as seen in the crystal structures of 3-oxo-3H-2,1-benzoxiodol-1-yl o-bromobenzoate . These structures often contain chains of bimolecular units or "dimers" and can exhibit different recognition patterns when interacting with other molecules, such as N-donor compounds .

Chemical Reactions Analysis

Brominated and iodinated aromatic compounds can undergo various chemical reactions, including regioselective bromocyclization , intramolecular cyclization , and aromatic nucleophilic substitution with rearrangement [7, 9]. These reactions can lead to the formation of different heterocycles and are influenced by the presence of bromine and iodine atoms on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Bromo-2-iodobenzophenone would be influenced by the presence of heavy halogen atoms, which can affect the compound's density, melting point, and solubility. The reactivity of such compounds is also influenced by the halogens, as they can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The electronic properties, such as the dipole moment and electron distribution, are also affected by the halogen atoms, which can impact the overall stability and reactivity of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds : 3'-Bromo-2-iodobenzophenone serves as a precursor in the synthesis of complex organic molecules. For instance, it's utilized in the synthesis of 3-Bromo-2-phenylbenzofuran through Sonogashira cross-coupling reactions, demonstrating its versatility in creating pharmacologically relevant structures with high yields (Shu, 2011).

Development of Anticancer Agents : Research into bromophenol derivatives has highlighted their potential in anticancer applications. Novel bromophenol compounds have shown significant inhibitory effects on cancer cell proliferation, inducing cell cycle arrest and apoptosis in human lung cancer cells through mechanisms involving ROS-mediated pathways and the deactivation of the PI3K/Akt signaling pathway (Guo et al., 2018).

Antioxidant Activity : Bromophenol derivatives isolated from marine sources have been found to exhibit potent antioxidant activity. These compounds demonstrate a strong ability to scavenge free radicals and could be beneficial in developing treatments or supplements to combat oxidative stress (Olsen et al., 2013).

Enzyme Inhibition for Therapeutic Applications : Studies on synthesized bromophenols have revealed their potential as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's. The novel compounds exhibit low nanomolar inhibition constants, underscoring their effectiveness and potential for further development (Öztaşkın et al., 2017).

Labeling Compounds for Imaging Studies : The synthesis of benzophenone-based labeling compounds, including those derivable from 3'-Bromo-2-iodobenzophenone, facilitates comparative imaging studies. These compounds, labelable with both fluorine-18 and iodine isotopes, are structurally identical, ensuring comparable biological properties for PET, SPECT, and autoradiography applications, aiding in the advancement of diagnostic imaging technologies (Li et al., 2003).

Wirkmechanismus

Research into bromophenol derivatives, such as 3’-Bromo-2-iodobenzophenone, has highlighted their potential in anticancer applications. These compounds have shown significant inhibitory effects on cancer cell proliferation, inducing cell cycle arrest and apoptosis in human lung cancer cells through mechanisms involving ROS-mediated pathways and the deactivation of the PI3K/Akt signaling pathway.

Safety and Hazards

While specific safety and hazard information for 3’-Bromo-2-iodobenzophenone is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Zukünftige Richtungen

3’-Bromo-2-iodobenzophenone and its derivatives have potential in various fields, including drug synthesis and material science. They are being explored for their potential as anticancer agents and their use in the synthesis of complex organic compounds. Future research will likely continue to explore these and other applications .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDHYXPVVIOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641496 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2-iodobenzophenone | |

CAS RN |

890098-10-9 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)